![molecular formula C19H24N4O B2551059 N-(2-methoxyethyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 896831-55-3](/img/structure/B2551059.png)
N-(2-methoxyethyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(2-methoxyethyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine" is a derivative of the pyrazolo[1,5-a]pyrimidine class. This class of compounds has been extensively studied for various biological activities, including anti-inflammatory, anti-cancer, and as antagonists for the human A3 adenosine receptor (hA3 AR) . The structural modifications of the pyrazolo[1,5-a]pyrimidine scaffold have been shown to significantly affect their biological properties and selectivity towards different receptors.
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the condensation of various reagents, such as diamino pyrazoles with β-bifunctional reagents , or through cyclization reactions as seen with the synthesis of triazolo[1,5-a]pyrimidines . The introduction of different substituents at various positions on the pyrazolo[1,5-a]pyrimidine core is a common strategy to modulate the compound's properties and enhance its biological activity .
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by a bicyclic scaffold that can accommodate various substituents. These modifications can lead to the formation of stable crystal structures through hydrogen bonding and π-stacking interactions, as observed in the crystal structure of related compounds . The presence of substituents like methoxyethyl and propyl groups in the compound of interest would likely influence its molecular conformation and potentially its interaction with biological targets.
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidine derivatives can undergo various chemical reactions, including chlorination, aminisation, and condensation to form new compounds with different substituents . These reactions are crucial for the synthesis of derivatives with specific biological activities and for the exploration of structure-activity relationships.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the core structure. The introduction of lipophilic groups can affect the compound's affinity and selectivity for certain receptors . The crystal structure analysis provides insights into the compound's solid-state properties, which are important for its formulation and biological application .
科学的研究の応用
Synthesis and Biological Activity
Derivatives of pyrazolo[1,5-a]pyrimidin have been synthesized for their potential biological activities. For instance, novel N-arylpyrazole-containing enaminones have been synthesized as key intermediates for producing substituted pyridine derivatives, bipyrazoles, pyrazolylisoxazoles, and triazolopyrimidines. These compounds have shown cytotoxic effects against human breast and liver carcinoma cell lines, suggesting potential antitumor applications. Additionally, some derivatives exhibited antimicrobial activity, indicating their potential in developing new antimicrobial agents (Riyadh, 2011).
Chemical Synthesis and Characterization
Research into the chemical synthesis and characterization of related compounds includes studies on the hydrogenolysis of 1-aminopyrazoles leading to primary and secondary alkylamines. These chemical transformations reveal the versatility of pyrazolo[1,5-a]pyrimidin derivatives in synthetic organic chemistry, showcasing their potential for generating a wide array of chemical entities (Adembri et al., 1992).
Antagonistic Activities
Derivatives have been designed as antagonists for human A3 adenosine receptors, showing low nanomolar affinity and high selectivity. These findings suggest the potential of these compounds in therapeutic applications targeting the A3 adenosine receptor, including neuroprotective effects against oxaliplatin-induced apoptosis in rat astrocyte cell cultures (Squarcialupi et al., 2013).
Corrosion Inhibition
Pyrazolo[1,5-a]pyrimidin derivatives have also been investigated for their corrosion inhibition properties. Specifically, bipyrazolic compounds have demonstrated efficiency in inhibiting the corrosion of pure iron in acidic media. These studies highlight the potential application of these compounds in protecting metals from corrosion, which is crucial for industrial processes (Chetouani et al., 2005).
Fluorophore Development
Research on 3-formylpyrazolo[1,5-a]pyrimidines as key intermediates for preparing functional fluorophores demonstrates the utility of these compounds in developing new materials with significant fluorescence properties. Such fluorophores could be used as probes in biological and environmental sensing applications, highlighting the versatility of pyrazolo[1,5-a]pyrimidin derivatives in material science (Castillo et al., 2018).
作用機序
The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE 2 generated by COX enzymes . Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE 2 .
将来の方向性
特性
IUPAC Name |
N-(2-methoxyethyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-4-8-16-13-17(20-11-12-24-3)23-19(21-16)18(14(2)22-23)15-9-6-5-7-10-15/h5-7,9-10,13,20H,4,8,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMKXTTXNFUIJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C(=NN2C(=C1)NCCOC)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,6-Difluoro-1-azaspiro[3.3]heptane hemioxalate](/img/structure/B2550977.png)
![[2-(4-Ethoxyanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2550978.png)
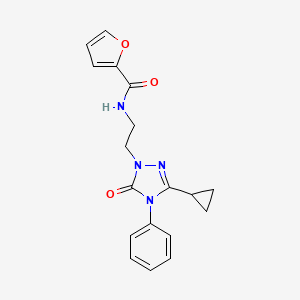
![N-(3-chlorobenzyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2550981.png)
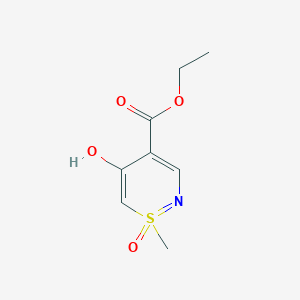
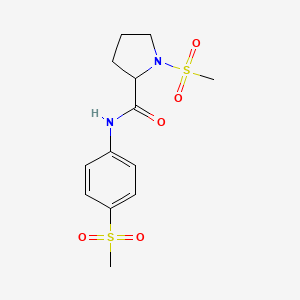
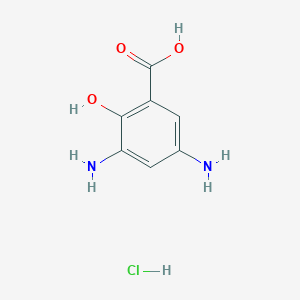

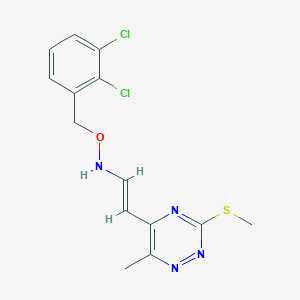
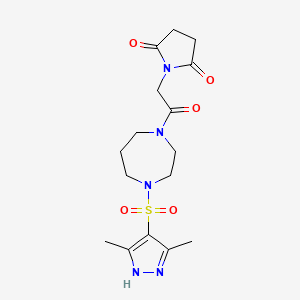
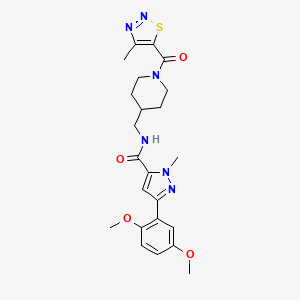
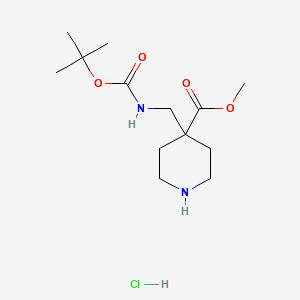
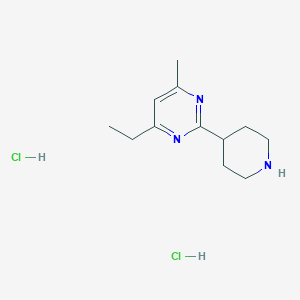
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2550999.png)